molecular formula C15H18O3 B1429080 Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate CAS No. 1350761-55-5

Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate

Cat. No.: B1429080
CAS No.: 1350761-55-5
M. Wt: 246.3 g/mol
InChI Key: JDQSUDBYWMFXLI-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the starting materials might include chroman derivatives and cyclopropane carboxylates, which undergo cyclization in the presence of catalysts and specific reaction conditions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and improving the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Methyl 2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde
  • Spiro[4H-1-benzopyran-4,1’-cyclopropane]-6-carboxaldehyde

Uniqueness

Methyl 2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of novel compounds and materials .

Properties

IUPAC Name

methyl 2,2-dimethylspiro[3H-chromene-4,1'-cyclopropane]-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-14(2)9-15(6-7-15)11-8-10(13(16)17-3)4-5-12(11)18-14/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQSUDBYWMFXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC2)C3=C(O1)C=CC(=C3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114263
Record name Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 2,3-dihydro-2,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350761-55-5
Record name Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 2,3-dihydro-2,2-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350761-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 2,3-dihydro-2,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 2,2-dimethyl-4-methylidene-3,4-dihydro-2H-chromene-6-carboxylate (34.0 mg, 0.15 mmol) and diethylzinc (1.17 mL, 1.17 mmol) in toluene (2.90 mL) under N2 atmosphere was added diiodomethane (189 μL, 2.34 mmol) dropwise via a syringe at room temperature. The mixture was stirred at room temperature overnight and then partitioned between diethyl ether (10.0 mL) and 5% aqueous HCl (10.0 mL). The aqueous layer was extracted with diethyl ether (20.0 mL, 2×). The combined organic layers were dried over Na2SO4, filtered and concentrated under vacuum. The crude residue was purified by silica gel chromatography eluting with 0-15% EtOAc/hexanes to afford the desired product as a pale-yellow solid.
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
solvent
Reaction Step One
Quantity
189 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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